S6(229-239), Amide, biotinalyted

ROCK2 Kinase Assay Enzyme Kinetics

For rigorous ROCK2 studies, choose S6(229-239), Amide, biotinylated. This ≥95% pure peptide features a C-terminal amide for degradation resistance and an N-terminal biotin tag for specific detection. Its high affinity (Km=0.9µM) ensures robust signals in HTS, while its defined sequence guarantees reproducible pull-downs. A non-fungible reagent critical for reliable data. Order now.

Molecular Formula C64H119N27O15S
Molecular Weight 1538.9 g/mol
Cat. No. B12378323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS6(229-239), Amide, biotinalyted
Molecular FormulaC64H119N27O15S
Molecular Weight1538.9 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)CCCCC1C2C(CS1)NC(=O)N2
InChIInChI=1S/C64H119N27O15S/c1-32(2)27-41(56(102)85-37(16-11-23-75-60(67)68)51(97)80-34(5)49(66)95)87-58(104)43(29-92)89-59(105)44(30-93)88-57(103)42(28-33(3)4)86-55(101)40(19-14-26-78-63(73)74)84-54(100)39(18-13-25-77-62(71)72)83-53(99)38(17-12-24-76-61(69)70)82-52(98)36(15-9-10-22-65)81-50(96)35(6)79-47(94)21-8-7-20-46-48-45(31-107-46)90-64(106)91-48/h32-46,48,92-93H,7-31,65H2,1-6H3,(H2,66,95)(H,79,94)(H,80,97)(H,81,96)(H,82,98)(H,83,99)(H,84,100)(H,85,102)(H,86,101)(H,87,104)(H,88,103)(H,89,105)(H4,67,68,75)(H4,69,70,76)(H4,71,72,77)(H4,73,74,78)(H2,90,91,106)/t34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,48-/m0/s1
InChIKeyBXQIKXYZFCTVNZ-FKGLRCEBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S6(229-239), Amide, Biotinylated: A Validated Substrate Peptide for Rho-Kinase II (ROCK2) and S6 Kinase Assays


S6(229-239), Amide, biotinylated (sequence: Biotin-AKRRRLSSLRA-NH₂) is a synthetic, biologically active peptide corresponding to residues 229-239 of the rat 40S ribosomal protein S6 [1]. It functions as a specific, phosphorylatable substrate for Rho-associated kinase II (ROCK2/ROCK-II) and p90 ribosomal S6 kinase (S6K) . The peptide incorporates a C-terminal amide (NH₂) modification for enhanced stability and an N-terminal biotin tag to facilitate detection, purification, and pull-down assays . With a molecular weight of 1538.9 Da and a typical purity of ≥95% as determined by HPLC, it is a critical reagent for studying ROCK2-mediated signaling pathways .

Why Non-Biotinylated or Modified S6(229-239) Analogs Cannot Simply Substitute S6(229-239), Amide, Biotinylated


Substituting a generic, non-biotinylated S6(229-239) peptide or an analog with sequence variations (e.g., [Ala238]S6(229-239)) for the biotinylated, amidated version introduces significant experimental variability and compromises data reliability. The N-terminal biotin tag is essential for downstream detection, purification, and immobilization in streptavidin-based assays, while the C-terminal amide protects against carboxypeptidase degradation, ensuring consistent substrate integrity during long-term assays . Moreover, single amino acid substitutions, such as the replacement of Arg238 with alanine, drastically alter kinase specificity: the [Ala238]S6(229-239) analog exhibits a 6-fold reduction in Vmax for protein kinase C and a complete switch in the preferred phosphorylation site from Ser236 to Ser235 [1]. These differences underscore that seemingly minor modifications to the S6(229-239) scaffold profoundly impact kinetic parameters and phosphorylation patterns, making the biotinylated, amidated version a non-fungible reagent for rigorous, reproducible studies [2].

Quantitative Differentiation of S6(229-239), Amide, Biotinylated from Closest Analogs and In-Class Candidates


ROCK2 Enzymatic Activity: Direct Comparison with Non-Biotinylated S6(229-239)

The biotinylated S6(229-239) amide serves as a direct substrate for ROCK2 with a reported Km of 0.9 µM . While the non-biotinylated S6(229-239) peptide (AKRRRLSSLRA) exhibits an identical Km of 0.9 µM for ROCK2 , the biotinylated version provides critical assay advantages without compromising enzymatic recognition. In contrast, the S6(229-239) peptide exhibits a substantially higher Km of 0.18 mM (180 µM) for p90 rsk (S6K), demonstrating a >200-fold preference for ROCK2 . This differential affinity highlights the peptide's utility as a selective substrate for ROCK2 activity measurements.

ROCK2 Kinase Assay Enzyme Kinetics

Phosphorylation Site Specificity: Critical Role of Arg238 and Impact of [Ala238] Substitution

The S6(229-239) peptide is predominantly phosphorylated on Ser236 by protein kinase C (PKC) with a Km of ~0.5 µM, making it one of the most potent synthetic peptide substrates reported for a protein kinase [1]. Substitution of Arg238 with alanine ([Ala238]S6(229-239)) dramatically alters kinase specificity, resulting in an approximate 6-fold reduction in Vmax and a switch in the preferred phosphorylation site from Ser236 to Ser235 [2]. Furthermore, studies with protease-activated kinase PAK-1 show that alanine substitution of adjacent serine residues leads to 20-fold to 800-fold increases in Km for the [Ala235] and [Ala236] S6(229-239) variants, respectively [3]. The biotinylated, amidated version retains the native sequence critical for maintaining this specific phosphorylation pattern.

Phosphorylation Site Specificity PKC Mutagenesis

Enhanced Proteolytic Stability via C-Terminal Amidation

The C-terminal amide (NH₂) modification present on S6(229-239), Amide, biotinylated confers significant resistance to exopeptidase degradation compared to the free acid form . While quantitative stability data under specific assay conditions are not provided in the source material, amidation is a widely recognized strategy for extending peptide half-life in biological matrices by preventing carboxypeptidase cleavage [1]. This modification ensures consistent substrate concentrations throughout long-term kinetic assays and reduces the likelihood of false-negative results due to peptide degradation.

Peptide Stability Amidation Carboxypeptidase

Biotin Tag Enables Streptavidin-Based Detection and Pull-Down in ROCK2 Activity Assays

The N-terminal biotin tag on S6(229-239), Amide, biotinylated allows for direct, high-affinity capture by streptavidin-coated surfaces, facilitating applications such as ELISA, pull-down assays, and high-throughput screening . In a typical ROCK2 kinase assay, the biotinylated peptide is incubated with ROCK2 and ATP, and phosphorylated peptide is captured on streptavidin-coated plates for detection using anti-phospho antibodies [1]. This eliminates the need for radioactive labels or cumbersome separation steps. Non-biotinylated S6(229-239) requires alternative, often less sensitive detection methods (e.g., phosphocellulose filter binding), which are more labor-intensive and not amenable to high-throughput formats . The biotin-streptavidin interaction is essentially irreversible (Kd ~ 10⁻¹⁵ M), ensuring robust signal and low background [2].

Biotinylation Streptavidin Pull-down Kinase Assay

High Purity and Consistent Quality Control for Reproducible Results

Commercially available S6(229-239), Amide, biotinylated is supplied with a purity of ≥95% as determined by HPLC analysis . This high level of purity minimizes the presence of truncated or modified peptide impurities that could act as competitive inhibitors or interfere with kinase activity measurements. In contrast, in-house synthesized or lower-grade peptides may exhibit variable purity, leading to inconsistent kinetic parameters and reduced assay reproducibility [1]. The consistent quality of the biotinylated peptide ensures that observed differences in activity are due to experimental variables rather than batch-to-batch variability in the substrate.

Peptide Purity HPLC Quality Control

Optimal Use Cases for S6(229-239), Amide, Biotinylated Based on Quantified Performance Advantages


High-Throughput Screening (HTS) for ROCK2 Inhibitors

The biotin tag enables a homogeneous, streptavidin-based detection format ideal for high-throughput screening. The peptide's high affinity for ROCK2 (Km = 0.9 µM) ensures robust signal, while its ≥95% purity minimizes false positives . The C-terminal amide protects the peptide from degradation during extended incubation periods (e.g., 60-90 min), maintaining consistent substrate concentration across thousands of wells .

Quantitative ROCK2 Activity Assays in Cellular Lysates

When measuring endogenous ROCK2 activity in cell or tissue extracts, the biotinylated peptide allows for rapid, specific capture of the phosphorylated product using streptavidin beads or plates. This bypasses interference from other phosphoproteins present in the lysate, providing a clean, quantitative readout of ROCK2 activity . The peptide's defined sequence ensures that only ROCK2-mediated phosphorylation is measured, as phosphorylation by other kinases (e.g., PKA, PKC) can be selectively inhibited .

Pull-Down Assays to Identify ROCK2-Interacting Proteins

The biotinylated peptide can be immobilized on streptavidin agarose beads and used as bait to capture ROCK2 and its associated proteins from cell lysates. This approach has been successfully employed to map the ROCK2 interactome and identify novel regulatory partners . The stability provided by the C-terminal amide ensures that the bait remains intact throughout the lengthy incubation and washing steps required for pull-down experiments.

Site-Specific Phosphorylation Studies to Validate ROCK2 Signaling Pathways

The S6(229-239) peptide is phosphorylated predominantly on Ser236 by ROCK2 and PKC . Researchers can use phospho-specific antibodies against this site to confirm pathway activation. The biotinylated version allows for easy separation of the phosphorylated product for downstream analysis by mass spectrometry or other methods, facilitating detailed mechanistic studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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